3-(Benzyloxy)-5-bromo-2-chloropyridine
Overview
Description
This would involve providing the IUPAC name, molecular formula, and structure of the compound. The compound’s appearance, odor, and state at room temperature might also be described.
Synthesis Analysis
This would involve detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the compound’s molecular structure.Chemical Reactions Analysis
This would involve studying the compound’s reactivity and stability, and identifying any characteristic reactions.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and spectral data.Scientific Research Applications
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Synthesis and Analytical Characterization of Cyclization Products
- Scientific Field : Pharmaceutical Sciences
- Application Summary : This research involves the synthesis and characterization of cyclization products of 3-Propargyloxy-5-benzyloxy-benzoic acid methyl ester . The study is part of ongoing research on chromane derivatives as inhibitors of the salicylate synthase from M. tuberculosis .
- Methods of Application : The molecular structure of the new compound was elucidated by means of 1D and 2D NMR analyses, FT-IR, ESI-MS, and HRMS .
- Results or Outcomes : The research led to the synthesis of a pool of derivatives, which were tested for their inhibitory effect towards the salicylate synthase MbtI from M. tuberculosis, demonstrating promising activities .
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Selective Inhibitor of Excitatory Amino Acid Transporters (EAATs)
- Scientific Field : Biochemistry
- Application Summary : 3S-BOAA, a compound with a similar structure, is known to inhibit excitatory amino acid transporters (EAATs).
- Methods of Application : The specific methods of application are not provided in the source.
- Results or Outcomes : The specific results or outcomes are not provided in the source.
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Benzylic Oxidations and Reductions
- Scientific Field : Organic Chemistry
- Application Summary : The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . This observation reflects a general benzylic activation supported by the susceptibility of alkyl side-chains to oxidative degradation .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : The specific results or outcomes are not provided in the source .
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Pharmaceutical Intermediate
- Scientific Field : Pharmaceutical Sciences
- Application Summary : 3-Benzyloxybenzoic acid, a compound with a similar structure, is used as a pharmaceutical intermediate .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : The specific results or outcomes are not provided in the source .
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Oxidation of Alkyl Side-Chains
- Scientific Field : Organic Chemistry
- Application Summary : The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . This observation reflects a general benzylic activation supported by the susceptibility of alkyl side-chains to oxidative degradation .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : The specific results or outcomes are not provided in the source .
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Pharmaceutical Intermediate
- Scientific Field : Pharmaceutical Sciences
- Application Summary : 3-(Benzyloxy)benzoic acid, a compound with a similar structure, is used as a pharmaceutical intermediate .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : The specific results or outcomes are not provided in the source .
Safety And Hazards
This would involve identifying any risks associated with handling the compound, such as toxicity, flammability, or reactivity.
Future Directions
This would involve discussing potential applications for the compound and areas for future research.
For a specific compound, these analyses would typically be conducted in a laboratory and the results published in scientific literature. If you have access to a specific paper or database, I could help interpret the findings. Please note that while I strive to provide accurate and up-to-date information, my responses should not replace professional advice or consultation. Always follow safety guidelines when handling chemicals.
properties
IUPAC Name |
5-bromo-2-chloro-3-phenylmethoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrClNO/c13-10-6-11(12(14)15-7-10)16-8-9-4-2-1-3-5-9/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSJWQDNIXGSNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC(=C2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60626861 | |
Record name | 3-(Benzyloxy)-5-bromo-2-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60626861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)-5-bromo-2-chloropyridine | |
CAS RN |
891785-18-5 | |
Record name | 3-(Benzyloxy)-5-bromo-2-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60626861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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